![molecular formula C12H14F4N2O2 B13568787 tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a tetrafluorophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-2,3,5,6-tetrafluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the tetrafluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparaison Avec Des Composés Similaires
tert-ButylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-aminobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a tetrafluorophenyl group. It is used in the synthesis of pharmacologically active compounds.
tert-Butyl carbamate: This compound lacks the amino and tetrafluorophenyl groups and is used as a protecting group in organic synthesis.
tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group and is used as a precursor for the synthesis of various derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the other similar compounds.
Propriétés
Formule moléculaire |
C12H14F4N2O2 |
|---|---|
Poids moléculaire |
294.24 g/mol |
Nom IUPAC |
tert-butyl N-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H14F4N2O2/c1-12(2,3)20-11(19)18-4-5-6(13)8(15)10(17)9(16)7(5)14/h4,17H2,1-3H3,(H,18,19) |
Clé InChI |
WHENNGVAKOEXJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C(=C(C(=C1F)F)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


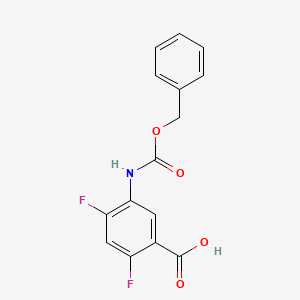
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)

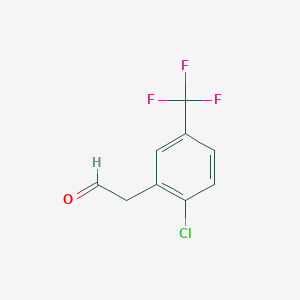
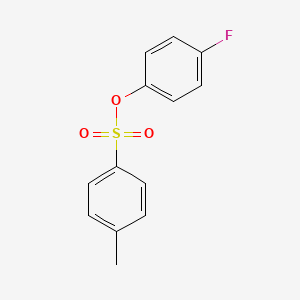
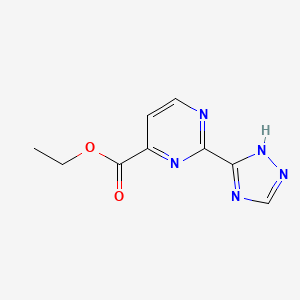
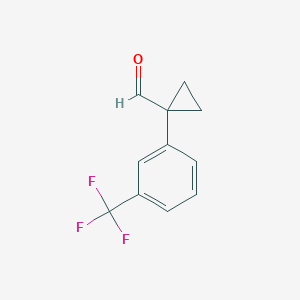
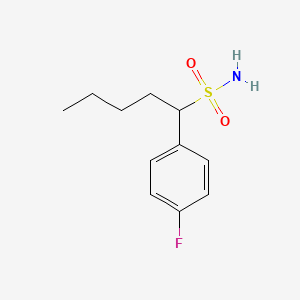
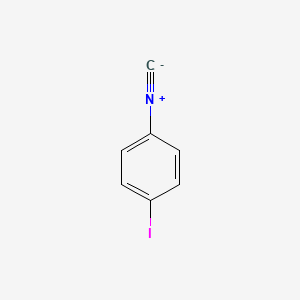
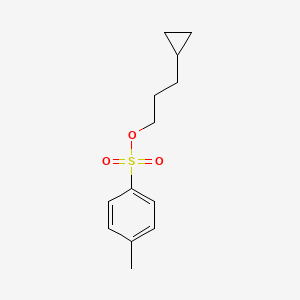
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)
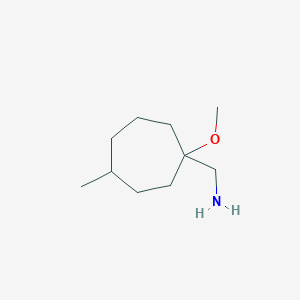
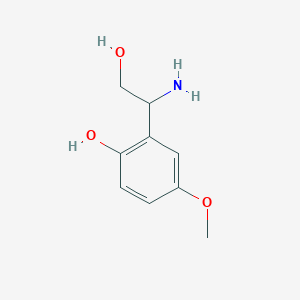
![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
